

# The Journey of Bitopertin (RG1678): From a CNS Target to a Hematological Therapy

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An In-depth Technical Guide on the Discovery and Development of a Glycine Transporter 1 Inhibitor

### **Abstract**

**Bitopertin** (RG1678) is a potent, selective, and orally available inhibitor of the glycine transporter 1 (GlyT1). Its development trajectory represents a fascinating case study in drug discovery, initially targeting the complex neuropsychiatric disorder of schizophrenia and later being repurposed for the rare genetic disease, erythropoietic protoporphyria (EPP). This technical guide details the comprehensive history of **Bitopertin**, from its rational design and discovery through extensive preclinical and clinical evaluation. It covers the initial hypothesis of potentiating N-methyl-D-aspartate (NMDA) receptor function for schizophrenia, the ultimate failure in Phase III trials for this indication, and the subsequent successful proof-of-concept in EPP, based on an entirely different mechanism of modulating heme synthesis. This document provides researchers, scientists, and drug development professionals with a detailed account of the key experiments, quantitative data, and the scientific rationale that have shaped the journey of **Bitopertin**.

# **Discovery and Lead Optimization**

The discovery of **Bitopertin** by Hoffmann-La Roche was rooted in the glutamate hypofunction hypothesis of schizophrenia. This hypothesis posits that diminished signaling through the NMDA receptor contributes to the negative and cognitive symptoms of the disorder.[1] Glycine is an obligatory co-agonist with glutamate for the activation of NMDA receptors.[2] Therefore,



inhibiting the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft, was identified as a promising therapeutic strategy to enhance NMDA receptor function by increasing synaptic glycine concentrations.[3]

The drug discovery program began with a high-throughput screening campaign that identified a benzoylpiperazine hit structure.[4] An intensive medicinal chemistry effort focused on multi-dimensional optimization of potency, selectivity, pharmacokinetics, and safety.[5] This led to the identification of the (S)-configured enantiomer, **Bitopertin** ([4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)phenyl]methanone), which demonstrated a superior profile over other analogues.[4][6] It showed high potency for GlyT1, excellent selectivity against the GlyT2 isoform, and a favorable safety profile, including low activity at the hERG channel.[4][6]

Table 1: In Vitro Profile of Bitopertin (RG1678)

| Parameter                    | Species | Value   | Reference |
|------------------------------|---------|---------|-----------|
| GlyT1 Inhibition (IC50)      | Human   | 25 nM   | [3]       |
| GlyT1 Inhibition<br>(EC50)   | Mouse   | 16 nM   | [4]       |
| GlyT2 Inhibition (IC50)      | Human   | > 30 μM | [4]       |
| hERG Inhibition (IC50)       | Human   | 17 μΜ   | [4][6]    |
| EPP Cellular Model<br>(EC50) | Human   | 32 nM   | [7]       |

## **Mechanism of Action**

**Bitopertin** has two distinct mechanisms of action corresponding to its two major clinical development programs.

## Schizophrenia: NMDA Receptor Modulation

In the central nervous system, GlyT1 is the primary regulator of glycine levels in glutamatergic synapses.[2] By acting as a non-competitive inhibitor of GlyT1, **Bitopertin** blocks the reuptake of glycine, leading to its accumulation in the synaptic cleft.[3] This increases the occupancy of

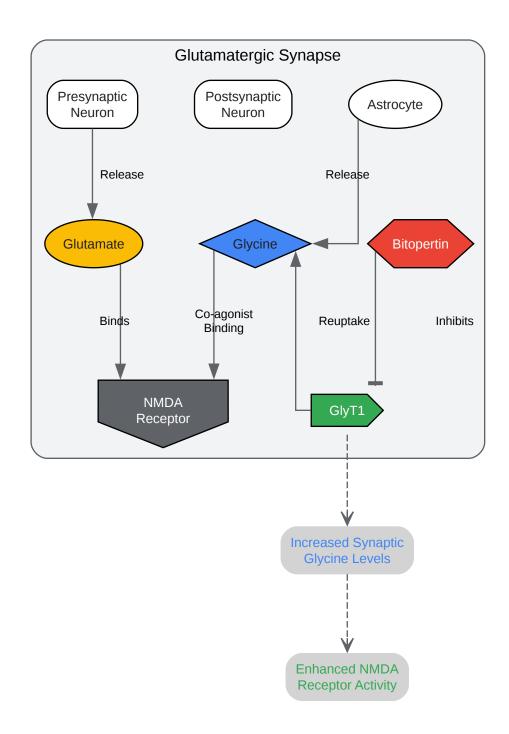




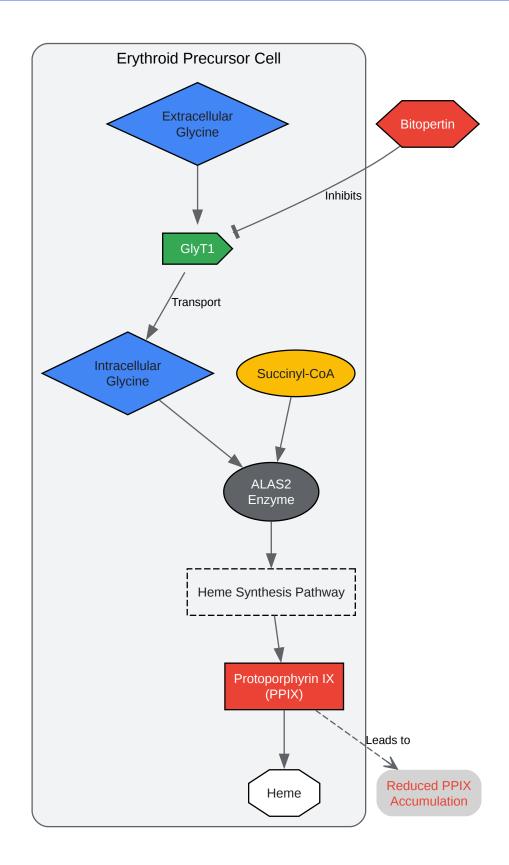


the glycine co-agonist site on the NR1 subunit of the NMDA receptor, thereby potentiating receptor activation in the presence of glutamate. This enhancement of NMDA-mediated neurotransmission was hypothesized to alleviate the negative and cognitive symptoms of schizophrenia.[3]

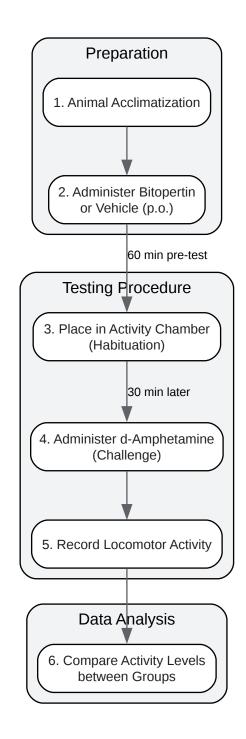












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